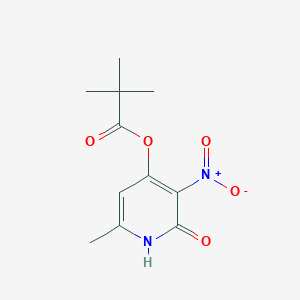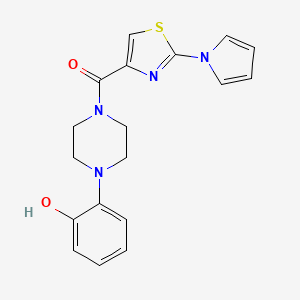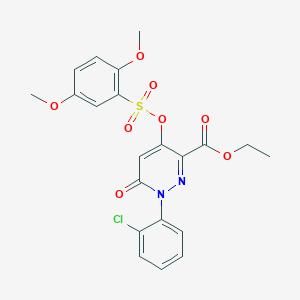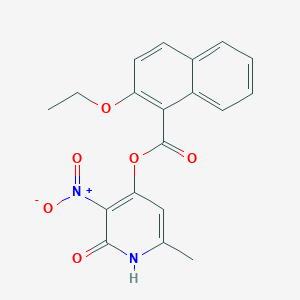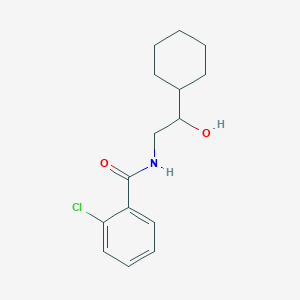![molecular formula C15H8Cl2FN3OS B2684768 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-56-0](/img/structure/B2684768.png)
2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFB or DFB-5 and is a member of the thiadiazole family. The purpose of
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives have been the subject of scientific research due to their potential as biologically active molecules. Research has focused on synthesizing new compounds with this structure and evaluating their antibacterial and anticancer properties. For instance, some studies have synthesized new fluorine-containing thiadiazolotriazinones as potential antibacterial agents, highlighting the role of fluorophenyl groups in enhancing biological activity (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, thiourea derivatives containing fluorine atoms have demonstrated significant anti-pathogenic activity, particularly against bacteria known for biofilm formation, suggesting these compounds could be developed into novel antimicrobial agents with antibiofilm properties (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
Photophysical Properties
The photophysical properties of benzamide derivatives containing thiadiazole have also been explored, particularly in the context of fluorescence. For example, N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized and their fluorescence characteristics studied. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them candidates for applications in optical materials and sensors (Zhang, K., Zheng, H., Hua, C.-j., Xin, M., Gao, J.-r., & Li, Y.-j., 2017).
Anticancer Activity
The anticancer potential of compounds featuring the core structure of this compound has been a significant area of investigation. Research into Schiff's bases containing a thiadiazole scaffold and benzamide groups has shown promising in vitro anticancer activity against various human cancer cell lines. This underscores the potential for developing these compounds into effective anticancer therapies (Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P., 2017).
Quantum Structure Analysis
Additionally, the crystal structure and quantum chemical analysis of 1,3,4-thiadiazole derivatives have provided insights into their molecular geometry, stabilization via intermolecular contacts, and the role of weak interactions in crystal packing stability. Such studies are crucial for understanding the structure-activity relationships and designing more effective derivatives (Panini, P., Mohan, T., Gangwar, U., Sankolli, R., & Chopra, D., 2013).
Propriétés
IUPAC Name |
2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3OS/c16-9-3-6-12(17)11(7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNDZIFIXPOGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

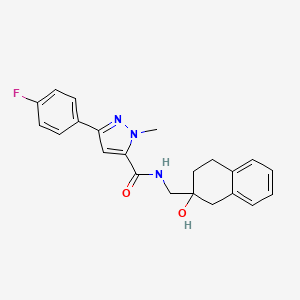



![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2684692.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)
